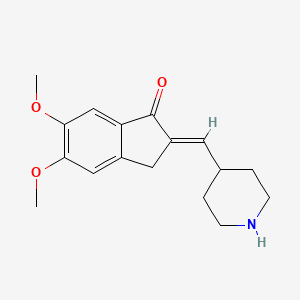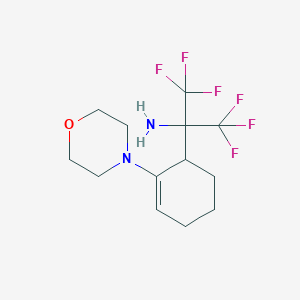
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine is a fluorinated amine compound with a unique structure that combines a hexafluoropropyl group with a morpholinocyclohexene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine typically involves the following steps:
Formation of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced using hexafluoroacetone as a starting material. This involves a nucleophilic addition reaction with an appropriate amine.
Cyclohexene Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Morpholine Introduction: The morpholine ring can be introduced via a substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of new compounds with different functional groups replacing the morpholine ring.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but lacks the morpholine and cyclohexene moieties.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a different alkyl group.
1,1,1,3,3,3-Hexafluoro-2-propanamine: A fluorinated amine without the morpholine and cyclohexene rings.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(2-morpholinocyclohex-2-en-1-yl)propan-2-amine is unique due to its combination of a hexafluoropropyl group with a morpholinocyclohexene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18F6N2O |
|---|---|
Molekulargewicht |
332.28 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylcyclohex-2-en-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H18F6N2O/c14-12(15,16)11(20,13(17,18)19)9-3-1-2-4-10(9)21-5-7-22-8-6-21/h4,9H,1-3,5-8,20H2 |
InChI-Schlüssel |
WVLPRXSMFFLVSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)C(C(F)(F)F)(C(F)(F)F)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


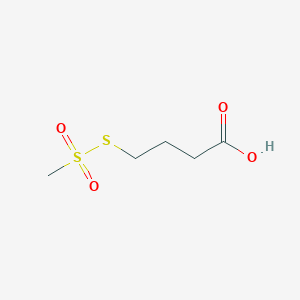
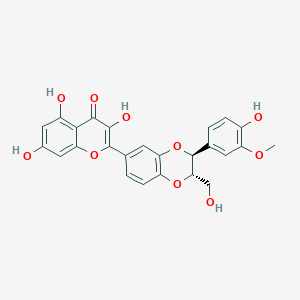
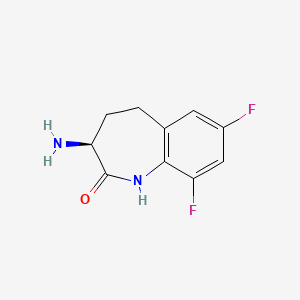
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
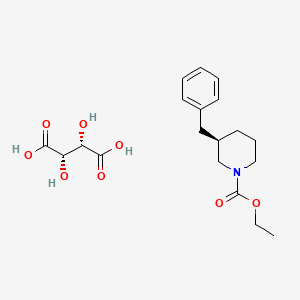
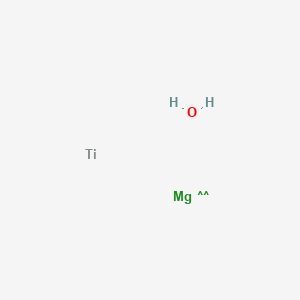
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
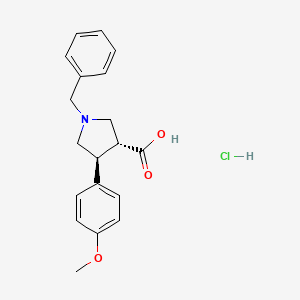
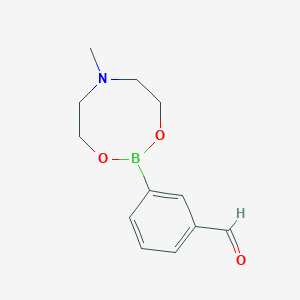
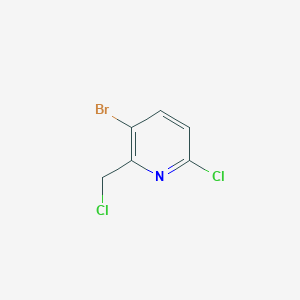
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
